molecular formula C21H42O4 B051691 2-Stearoylglycerol CAS No. 119912-07-1

2-Stearoylglycerol

Cat. No. B051691
M. Wt: 358.6 g/mol
InChI Key: YQEMORVAKMFKLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Stearoylglycerol, also known as 2-SG, is a naturally occurring lipid that belongs to the family of monoacylglycerols. It is a glycerol molecule with a stearic acid esterified at the sn-2 position. 2-SG has been found to play a crucial role in various physiological processes, including inflammation, metabolism, and energy homeostasis.

Scientific Research Applications

1. Assay Development for Enzyme Inhibition Studies

2-Stearoylglycerol is utilized in the development of natural substrate-based fluorescence assays for enzyme inhibition studies. This method, involving enzymes like diacylglycerol lipase α (DAGL-α), aids in monitoring enzyme activity and screening inhibitors, a significant step in the research of obesity and neurodegenerative diseases (van der Wel et al., 2015).

2. Analysis of Polymorphic Transformations

Research on polymorphic transformations in saturated-unsaturated mixed acid triacylglycerols, such as 2-stearoylglycerol, helps understand molecular interactions and packing in biological membranes. This knowledge is crucial for the structural and functional analysis of lipids in various biological processes (Yano et al., 1999).

3. Understanding Fatty Acid Absorption Mechanisms

Studies involving 2-stearoylglycerol provide insights into the mechanisms of fatty acid absorption. Research on how different triglycerides containing stearic acid are absorbed helps in understanding nutritional aspects and metabolic pathways of fats (Mattson et al., 1979).

4. Investigating Lipid Membrane Stability

Research on the effects of compounds like 2-stearoylglycerol on lipid bilayer structure, especially in the context of medical applications such as antimalarial drugs, provides crucial insights into the stability and dynamics of lipid membranes (Zidovetzki et al., 1993).

5. Exploring New Lipid-Based Therapeutics

2-Stearoylglycerol is studied for its role in the development of new therapeutic agents, particularly in the context of cardiovascular diseases. Research on its modification and interactions in lipid model membranes contributes to the development of new drug delivery systems and pharmaceuticals (Pruchnik et al., 2022).

properties

IUPAC Name

1,3-dihydroxypropan-2-yl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h20,22-23H,2-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEMORVAKMFKLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70873440
Record name 2-Monostearoylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70873440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name MG(0:0/18:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011535
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Stearoylglycerol

CAS RN

621-61-4
Record name 2-Monostearin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=621-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Stearoylglycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Monostearoylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70873440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCERYL 2-STEARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCK4W723ZX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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